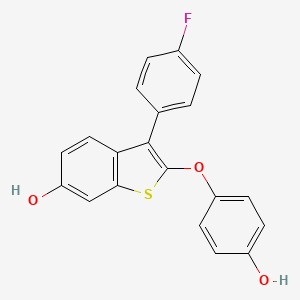
Unii-65ilh3Y0MI
Overview
Description
TTC-352 is a selective human estrogen receptor partial agonist developed for the treatment of hormone-refractory estrogen receptor-positive breast cancer . This compound mimics the naturally occurring 17beta-estradiol and targets the estrogen receptor alpha located in the nucleus, causing translocation to extranuclear sites . This unique mechanism makes TTC-352 a promising candidate for treating breast cancer that has become resistant to conventional endocrine therapies .
Preparation Methods
The preparation of TTC-352 involves synthetic routes that include the use of benzothiophene as a core structure . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure the selective binding to the estrogen receptor alpha . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TTC-352 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s efficacy.
Substitution: This involves the replacement of one functional group with another, which can modify the compound’s binding affinity and selectivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of TTC-352 that retain or enhance its biological activity .
Scientific Research Applications
TTC-352 has a wide range of scientific research applications, particularly in the fields of:
Mechanism of Action
TTC-352 exerts its effects by binding to the estrogen receptor alpha in the nucleus, causing its translocation to extranuclear sites . This prevents normal estrogen receptor-mediated signaling and inhibits the proliferation of estrogen receptor-positive tumor cells . The compound also induces the unfolded protein response and apoptosis, leading to tumor regression . The molecular targets involved include the estrogen receptor alpha and protein kinase C alpha, which is often overexpressed in tamoxifen-resistant tumor cells .
Comparison with Similar Compounds
TTC-352 is compared with other selective estrogen receptor modulators such as:
17beta-estradiol: A naturally occurring estrogen with full agonist activity.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Estetrol: A naturally occurring estrogen with partial agonist activity.
TTC-352 is unique in its ability to induce apoptosis and the unfolded protein response without causing endometrial proliferation, which is a common side effect of other estrogenic compounds . This makes TTC-352 a safer and more effective option for treating hormone-refractory breast cancer .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMVVLTKJMPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607819-68-0 | |
| Record name | TTC-352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607819680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TTC-352 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ILH3Y0MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





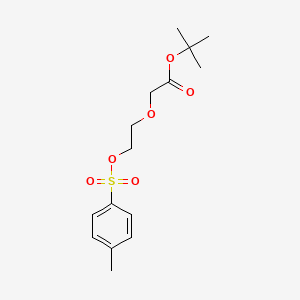
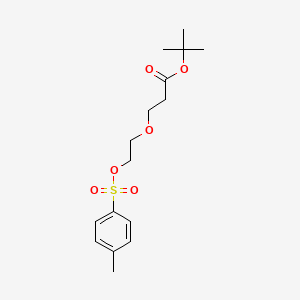

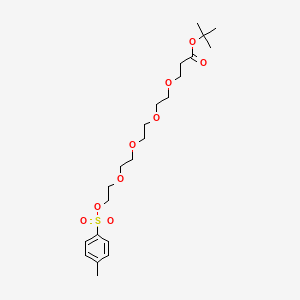
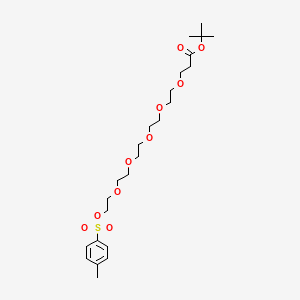
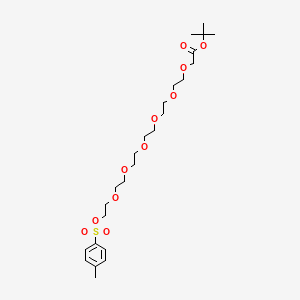
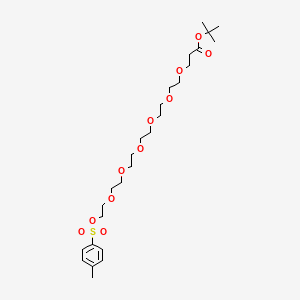
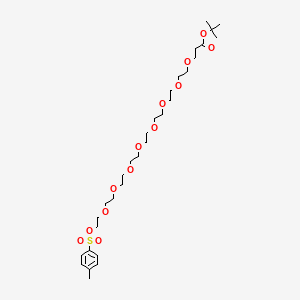
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)


